molecular formula C21H19N3O2S B5510634 N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-(2-naphthyloxy)propanamide

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-(2-naphthyloxy)propanamide

Cat. No. B5510634
M. Wt: 377.5 g/mol
InChI Key: UNYSMNDKBSMYAX-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their diverse biological activities and applications in materials science. While specific studies on N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-(2-naphthyloxy)propanamide are scarce, research on related naphthalene and benzothiadiazole derivatives provides insight into their chemical and physical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic naphthalene or benzothiadiazole derivatives. Techniques such as condensation reactions, amide bond formation, and functional group transformations are commonly employed. For example, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and their structures determined by spectroscopic methods including 1H-NMR, 13C-NMR, and mass spectrometry (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-naphthalen-2-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14(26-18-9-8-16-5-3-4-6-17(16)12-18)21(25)24(2)13-15-7-10-19-20(11-15)23-27-22-19/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYSMNDKBSMYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC2=NSN=C2C=C1)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-(2-naphthyloxy)propanamide

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